3-Bromo-1H-pyrazole-4-sulfinicacid
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Overview
Description
3-Bromo-1H-pyrazole-4-sulfinic acid is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 3-position and a sulfinic acid group at the 4-position.
Preparation Methods
The synthesis of 3-Bromo-1H-pyrazole-4-sulfinic acid can be achieved through several routes. One common method involves the bromination of 1H-pyrazole-4-sulfinic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
3-Bromo-1H-pyrazole-4-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group yields 3-Bromo-1H-pyrazole-4-sulfonic acid, while substitution of the bromine atom with an amine results in 3-Amino-1H-pyrazole-4-sulfinic acid .
Scientific Research Applications
3-Bromo-1H-pyrazole-4-sulfinic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazole-4-sulfinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing the substrate from accessing the catalytic residues .
In chemical reactions, the sulfinic acid group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
3-Bromo-1H-pyrazole-4-sulfinic acid can be compared with other similar compounds, such as:
3-Bromo-1H-pyrazole: Lacks the sulfinic acid group, making it less reactive in certain types of reactions.
1H-Pyrazole-4-sulfinic acid: Lacks the bromine atom, which limits its use in substitution reactions.
3-Amino-1H-pyrazole-4-sulfinic acid:
Properties
Molecular Formula |
C3H3BrN2O2S |
---|---|
Molecular Weight |
211.04 g/mol |
IUPAC Name |
5-bromo-1H-pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C3H3BrN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8) |
InChI Key |
XLHDYODFHXETFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1S(=O)O)Br |
Origin of Product |
United States |
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